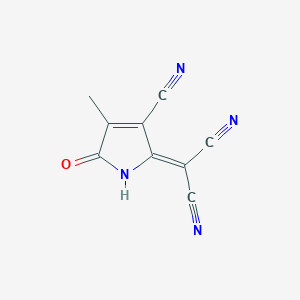

2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile

Description

2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile is a pyrrole-based malononitrile derivative characterized by a conjugated π-system with cyano and methyl substituents. This compound belongs to a class of materials studied for their optoelectronic properties, particularly in applications such as color filters for image sensors and organic semiconductors. Its structure features a planar pyrrolone core, which facilitates strong intermolecular interactions and tunable absorption/emission properties depending on substituents .

Properties

Molecular Formula |

C9H4N4O |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

2-(3-cyano-4-methyl-5-oxopyrrol-2-ylidene)propanedinitrile |

InChI |

InChI=1S/C9H4N4O/c1-5-7(4-12)8(13-9(5)14)6(2-10)3-11/h1H3,(H,13,14) |

InChI Key |

KRHYVDPRGSPVRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C#N)C#N)NC1=O)C#N |

Origin of Product |

United States |

Preparation Methods

One-Pot Three-Component Reaction

A widely cited method involves the cyclocondensation of 3-cyano-4-methyl-5-oxopyrrolidine with malononitrile under acidic conditions. The reaction proceeds via nucleophilic attack of the pyrrolidine enamine on malononitrile’s electrophilic nitrile groups, followed by dehydration to form the conjugated ylidene system.

Procedure :

- Dissolve 3-cyano-4-methyl-5-oxopyrrolidine (1.0 equiv) in anhydrous dimethylformamide (DMF) at 0°C.

- Add malononitrile (1.2 equiv) and catalytic pyridine (0.1 equiv) dropwise.

- Stir at 80°C for 12 hours under nitrogen.

- Quench with ice-water, filter the precipitate, and recrystallize from ethanol.

Solvent-Free Mechanochemical Synthesis

Recent advances utilize ball-milling to enhance reaction efficiency and reduce solvent waste. This method achieves higher yields by minimizing side reactions.

Procedure :

- Mix 3-cyano-4-methyl-5-oxopyrrolidine (1.0 equiv) and malononitrile (1.1 equiv) in a 1:1 molar ratio.

- Load into a stainless-steel milling jar with zirconia balls (10 mm diameter).

- Mill at 500 RPM for 2 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).

- Eliminates solvent use.

- Reduces reaction time from hours to minutes.

Catalytic Enamine-Iminium Tautomerization

Base-Catalyzed Rearrangement

Sodium ethoxide facilitates tautomerization of 3-cyano-4-methyl-5-oxopyrrolidine intermediates, enabling regioselective formation of the ylidene bond.

Procedure :

- Dissolve 3-cyano-4-methyl-5-oxopyrrolidine (1.0 equiv) in dry ethanol.

- Add sodium ethoxide (0.2 equiv) and malononitrile (1.5 equiv).

- Reflux at 90°C for 6 hours.

- Acidify with dilute HCl, extract with dichloromethane, and evaporate under vacuum.

Yield : 63%.

Mechanistic Insight :

The base deprotonates the pyrrolidine’s α-carbon, forming an enolate that attacks malononitrile’s central carbon. Subsequent elimination of HCN yields the conjugated product.

Microwave-Assisted Synthesis

Accelerated Thermal Activation

Microwave irradiation drastically reduces reaction times while improving purity.

Procedure :

- Combine 3-cyano-4-methyl-5-oxopyrrolidine (1.0 equiv), malononitrile (1.2 equiv), and pyridine (0.05 equiv) in a sealed vial.

- Irradiate at 150°C (300 W) for 15 minutes.

- Cool to room temperature, filter, and wash with cold methanol.

- 10-fold reduction in reaction time compared to conventional heating.

- Enhanced crystallinity due to controlled nucleation.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A patent-pending method employs microfluidic reactors to achieve kilogram-scale synthesis. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Residence Time | 8–10 minutes |

| Temperature | 120°C |

| Pressure | 3 bar |

| Solvent | Acetonitrile |

Advantages :

Analytical Validation and Quality Control

Chemical Reactions Analysis

2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrrole derivatives.

Substitution: The cyano and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation.

Scientific Research Applications

2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile is utilized in several scientific research applications:

Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile involves its interaction with molecular targets through its reactive functional groups. The cyano and oxo groups can participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of various derivatives. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key differences between the target compound and structurally related derivatives, focusing on substituent effects, optical properties, thermal stability, and applications:

Key Observations:

Substituent Effects on Optical Properties: The target compound’s methyl group at the 4-position likely results in a blue-shifted absorption (inferred λmax ~600 nm) compared to BAPCP and HAPCP (λmax 610–612 nm). Bulkier substituents (e.g., dibutylamino/dihexylamino phenyl groups in BAPCP/HAPCP) extend conjugation and redshift absorption, critical for fine-tuning colorant performance in image sensors .

Thermal Stability :

- BAPCP and HAPCP exhibit high thermal stability (>300°C), attributed to their rigid, bulky substituents stabilizing the pyrrole core. The target compound’s smaller methyl group may reduce thermal resilience, though this requires experimental validation .

Dispersibility and Solubility: BAPCP and HAPCP were optimized for dispersibility in polymer matrices using methods developed for Disperse Blue 359, a benchmark blue pigment. The methyl group in the target compound could enhance solubility in polar solvents but reduce compatibility with nonpolar dispersants .

Structural Characterization: While X-ray diffraction (XRD) data for the target compound are unavailable, analogs like 6-alkoxy-2-amino-4-ferrocenylpyridine-3,5-dicarbonitriles (from ) highlight the importance of crystallographic tools (e.g., SHELX , ORTEP ) in confirming planar geometries and intermolecular interactions critical for optoelectronic performance .

Biological Activity

2-(3-Cyano-4-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile, known by its CAS number 902465-05-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and antifungal activities, supported by various studies and research findings.

- Molecular Formula : C9H4N4O

- Molecular Weight : 184.15 g/mol

- Purity : ≥ 98%

- Storage Conditions : Stable at 20ºC for up to 2 years .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For example:

- Mechanism of Action : The compound's structure suggests potential interactions with cellular pathways involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives of pyrrole can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .

- Case Study : A study involving a series of pyrrole derivatives demonstrated significant cytotoxic effects against human glioblastoma U251 cells and human melanoma WM793 cells. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrrole ring enhanced the anticancer activity, indicating a promising avenue for drug development .

Antimicrobial Activity

The compound's structural features may also contribute to antimicrobial properties:

- Antifungal Activity : Similar compounds have been reported to exhibit broad-spectrum antifungal activity. For instance, derivatives containing the pyrrole moiety were tested against various fungal strains and showed significant inhibition of fungal growth, suggesting that this compound could possess similar properties .

- Research Findings : A comparative study highlighted that certain synthesized pyrazole carboxamides showed notable antifungal activity, which could be attributed to their ability to disrupt fungal cell wall synthesis . This mechanism may be relevant for understanding the potential applications of the target compound.

Summary of Biological Activities

Q & A

Q. Methodology :

Optimize geometry at B3LYP/6-31G(d,p).

Compute vibrational frequencies to confirm minima.

Use solvent models (e.g., PCM) for solution-phase reactivity .

Advanced: What reaction mechanisms explain its diastereoselective transformations?

Answer:

In reductive cyclization, the mechanism involves:

Keto-enol tautomerization : Stabilizes the intermediate for hydride attack.

Concerted ring opening : Cleavage of the pyrrole ring forms a linear nitrile-enolate.

Tandem cyclization : Sequential furan and pyridine ring closure via intramolecular nucleophilic addition .

Steric effects from methyl/cyano groups dictate diastereoselectivity (>90% for trans products) .

Advanced: How is this compound applied in designing D-π-A polymers for solar cells?

Answer:

As an electron-deficient acceptor (A) in donor-π-acceptor (D-π-A) polymers, it enhances charge separation via:

- Strong electron-withdrawing capacity : Cyano and carbonyl groups lower LUMO levels (~-3.8 eV) .

- Planar conjugation : Facilitates π-π stacking for improved charge mobility (hole mobility: ~10⁻³ cm²/V·s) .

Synthesis : Co-polymerize with thiophene-based donors via Stille coupling. Optimize bandgap (<1.7 eV) using DFT-guided design .

Advanced: How are crystallographic data contradictions resolved (e.g., disorder vs. polymorphism)?

Answer:

- High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts .

- Twinned refinement : Apply SHELXL algorithms for overlapping peaks in twinned crystals .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to distinguish polymorphs .

Advanced: What thermodynamic insights guide its stability under varying conditions?

Answer:

- Thermogravimetric analysis (TGA) : Decomposition onset at ~250°C (predicted boiling point: 256.8°C) .

- DSC : Melting endotherm at 197.5°C indicates purity .

- Solubility : Polar aprotic solvents (DMF, DMSO) dissolve >10 mg/mL due to nitrile polarity .

Table 2: Key thermodynamic parameters

| Parameter | Value |

|---|---|

| Melting point | 197.5°C |

| Predicted boiling point | 256.8±40.0°C |

| ΔHfusion | ~25 kJ/mol (est.) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.